
1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate
Overview
Description
“1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate” is a chemical compound with the molecular formula C14H13NO4 . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “1,3-Dioxoisoindolin-2-yl” derivatives involves the esterification of anthranilic acid to produce methyl anthranilate, followed by the fusion of alanine with phthalic anhydride at 150 °C . The resulting phthaloyl-protected alanine is then coupled with the anthranilate to produce the isoindole .Molecular Structure Analysis
The molecular structure of “1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate” and similar compounds has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS . Single-crystal X-ray diffraction (XRD) has also been used to verify the structure . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Chemical Reactions Analysis
The compound undergoes radical addition and subsequent cyclization to give 4-alkylated isoquinolinediones in the presence of visible light and a photocatalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.26 . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.317 mg/ml . The compound has a consensus Log Po/w of 2.12, indicating its lipophilicity .Scientific Research Applications
- 1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate serves as a valuable building block in drug discovery. Researchers explore its potential as a scaffold for designing novel pharmaceutical compounds. It can be modified to create analogs with improved bioactivity, selectivity, and pharmacokinetic properties .
- The compound exhibits promising anticancer activity. It has been investigated as a potential inhibitor of various cancer-related enzymes, including DNA topoisomerase I, histone deacetylase, and methionine aminopeptidase. These enzymes play crucial roles in cancer cell growth and survival .
Pharmaceutical Synthesis
Anticancer Agents
Mechanism of Action
While the specific mechanism of action for “1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate” is not mentioned in the sources, similar compounds have shown various biological activities. For example, some isoindoline-1,3-dione derivatives have shown antiviral, antileukemic, anti-inflammatory, antipsychotic, and antiulcer properties .
Safety and Hazards
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) cyclopentanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-12-10-7-3-4-8-11(10)13(17)15(12)19-14(18)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUFXIZISRCDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxoisoindolin-2-YL cyclopentanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








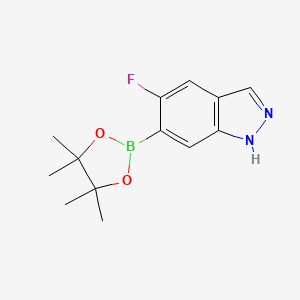
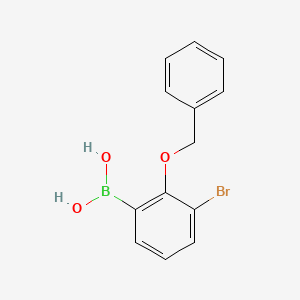


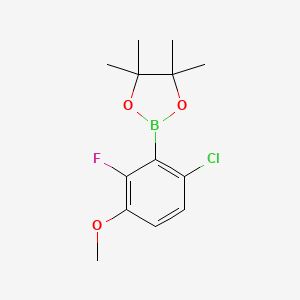
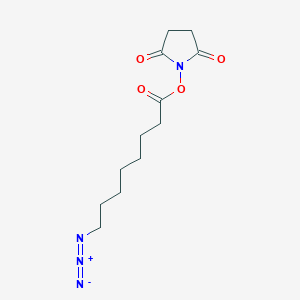
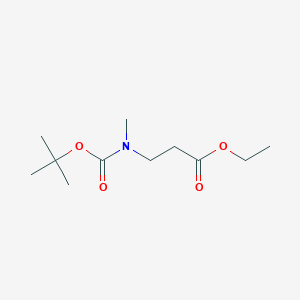
![tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 95%](/img/structure/B6297435.png)
![6-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6297439.png)